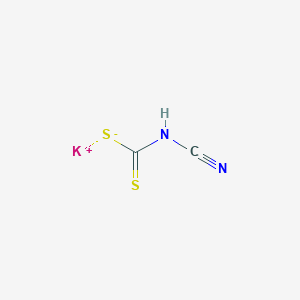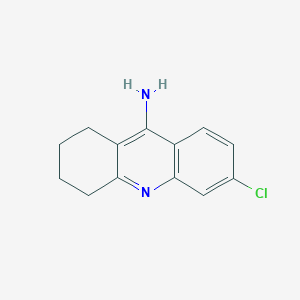
Lanthanum sulfate octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum sulfate octahydrate is a chemical compound with the formula La₂(SO₄)₃·8H₂O. It is a white crystalline substance that is primarily used in specialty glass, phosphors, water treatment, and as a catalyst . This compound is part of the lanthanide series and is known for its unique chemical and physical properties.
Mécanisme D'action
Target of Action
Lanthanum sulfate octahydrate, like its related compound lanthanum carbonate, primarily targets dietary phosphate . Phosphate is a crucial component of many biological processes, but its levels need to be tightly regulated, especially in patients with chronic kidney disease .
Mode of Action
This compound acts by binding to dietary phosphate and forming insoluble lanthanum phosphate complexes . These complexes pass through the gastrointestinal (GI) tract unabsorbed, thereby reducing the absorption of phosphate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphate homeostasis pathway . By binding to dietary phosphate and preventing its absorption, this compound reduces serum phosphate levels . This can help manage conditions such as hyperphosphatemia, which is common in patients with chronic kidney disease .
Pharmacokinetics
For instance, lanthanum carbonate has low oral bioavailability, with the small absorbed fraction being excreted predominantly in bile . Less than 2% is eliminated by the kidneys . Given the similarities in their mechanisms of action, it’s plausible that this compound has similar ADME properties.
Result of Action
The primary result of this compound’s action is a reduction in serum phosphate levels . This can help manage conditions such as hyperphosphatemia, which can lead to secondary hyperparathyroidism, renal osteodystrophy, and other diseases .
Action Environment
The action of this compound is influenced by the pH of the environment. In vitro studies have shown that lanthanum binds phosphate in the physiologically relevant pH range of 3 to 7 . Therefore, factors that alter the pH of the GI tract could potentially influence the efficacy of this compound.
Analyse Biochimique
Biochemical Properties
The biochemical properties of lanthanum sulfate octahydrate are not well-studied. It is known that lanthanum, a component of this compound, can interact with various biomolecules. For instance, lanthanum has been used to study anatomical barriers, membrane structure, and subcellular transport systems, particularly the calcium pathway .
Cellular Effects
The cellular effects of this compound are not well-documented. Lanthanum, a component of this compound, has been shown to have effects on cellular systems. For instance, lanthanum has been found to affect membrane-associated enzymes, uptake carriers, and neuromuscular functions .
Molecular Mechanism
A study on lanthanum carbonate, a related compound, suggests that it can be dissolved in gastric fluids and precipitated into lanthanum phosphate as the main transformed species in intestinal fluid .
Temporal Effects in Laboratory Settings
Lanthanum compounds have been found to have long-term protective effects on the thermal-oxidative process of rubbers .
Dosage Effects in Animal Models
Lanthanum carbonate, a related compound, has been used in dogs and cats for the treatment of chronic kidney disease .
Metabolic Pathways
Lanthanum carbonate, a related compound, is known to bind dietary phosphate, forming insoluble lanthanum phosphate .
Transport and Distribution
Lanthanum carbonate, a related compound, is known to be transported and absorbed mainly via M cells in the gastrointestinal tract .
Subcellular Localization
Lanthanum, a component of this compound, has been used extensively in studying anatomical barriers, membrane structure, and subcellular transport systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum sulfate octahydrate can be synthesized through various methods. One common approach involves the reaction of lanthanum oxide (La₂O₃) with sulfuric acid (H₂SO₄) in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the octahydrate form. The general reaction is as follows:
La2O3+3H2SO4+8H2O→2La2(SO4)3⋅8H2O
Industrial Production Methods
In industrial settings, this compound is often produced by dissolving lanthanum carbonate or lanthanum hydroxide in sulfuric acid. The resulting solution is then evaporated to crystallize the octahydrate form. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum sulfate octahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: While lanthanum itself is not easily oxidized or reduced, its compounds can participate in redox reactions under specific conditions.
Substitution: Lanthanum sulfate can undergo substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be employed.
Substitution: Reactions with other sulfate salts or acids can lead to the formation of different lanthanum compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting lanthanum sulfate with sodium carbonate (Na₂CO₃) can produce lanthanum carbonate and sodium sulfate.
Applications De Recherche Scientifique
Lanthanum sulfate octahydrate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Lanthanum sulfate octahydrate can be compared with other lanthanum compounds such as lanthanum chloride (LaCl₃) and lanthanum nitrate (La(NO₃)₃). While all these compounds share similar chemical properties, this compound is unique in its high water content and specific applications in water treatment and catalysis . Other similar compounds include:
Lanthanum carbonate (La₂(CO₃)₃): Used primarily as a phosphate binder in medical applications.
Lanthanum oxide (La₂O₃): Used in the production of optical glasses and ceramics.
Propriétés
Numéro CAS |
57804-25-8 |
|---|---|
Formule moléculaire |
H4LaO5S |
Poids moléculaire |
255.00 g/mol |
Nom IUPAC |
lanthanum;sulfuric acid;hydrate |
InChI |
InChI=1S/La.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
Clé InChI |
AWFQPVQCCZQDNV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] |
SMILES canonique |
O.OS(=O)(=O)O.[La] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4,5-dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-2,3,6-trihydroxybenzamide](/img/structure/B3329266.png)





![(6R,7S)-7-(2-chloroacetamido)-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3329307.png)
![Methyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B3329309.png)
![2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B3329310.png)

![(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one](/img/structure/B3329333.png)
